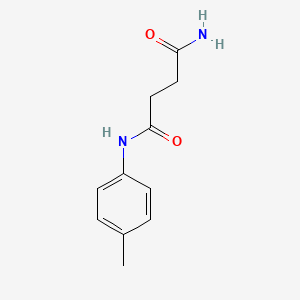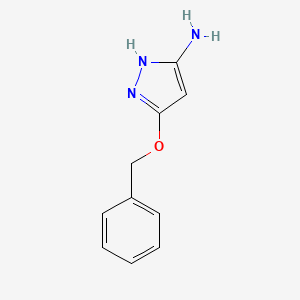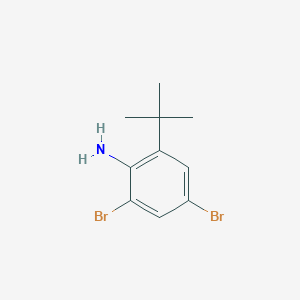
4-(3-Fluorophenyl)phenol
Descripción general
Descripción
4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .Aplicaciones Científicas De Investigación
Protonation and Acidity Studies : One study examined the protonation of 4-fluorophenol and other related compounds in concentrated aqueous sulfuric acid using 13C NMR spectroscopy. The research found that 4-fluorophenol is protonated predominantly on the oxygen atom, governed by the H0a acidity function (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Anaerobic Transformation Studies : Another research used isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. This study identified the pathway of transformation and indicated that the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
Biological Activity in New Molecule Synthesis : Research has been conducted on the synthesis of new biologically active molecules using 4-fluorophenyl groups. These studies focus on developing potential antibacterial agents (Holla, Bhat, & Shetty, 2003).
Inhibitor Studies in Enzymatic Processes : The study of tyrosinase-catalyzed oxidation of fluorophenols has been done to understand the enzyme's activity towards different fluorophenol isomers. This research can provide insights into the enzymatic processes and their inhibition (Battaini, Monzani, Casella, Lonardi, Tepper, Canters, & Bubacco, 2002).
Bioremediation and Environmental Studies : The use of fluorophenols in bioremediation has been explored, with studies on the glycosylation of these compounds by immobilized marine microalgae for environmental cleanup purposes (Shimoda & Hamada, 2010).
Synthesis of Complex Radiopharmaceuticals : The synthesis of no-carrier-added 4-[¹⁸F]fluorophenol from various precursors for building up more complex molecules has been researched, indicating its potential application in radiopharmaceuticals (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).
Application in Fluorescent Probes : Fluorophenols have been used in the development of fluorescent probes for sensing pH and metal cations. This application is crucial in biochemical and medical research (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Phenolic compounds, in general, have been found to interact with multiple receptors and are involved in a variety of biological activities .
Mode of Action
The exact mode of action of 4-(3-Fluorophenyl)phenol is not well-documented. Phenolic compounds, such as this compound, are known to interact with their targets through various mechanisms. For instance, phenol, a related compound, is a potent proteolytic agent that can dissolve tissue on contact via proteolysis .
Biochemical Pathways
Phenolic compounds are known to be involved in various biological activities and pathways . They are often involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can vary greatly depending on their chemical structure and the presence of functional groups .
Result of Action
A study on the cellular responses of chlorella pyrenoidosa to phenol and 4-fluorophenol showed that these compounds can affect the growth, morphology, and cell division of this microorganism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light conditions can affect the stability and activity of phenolic compounds .
Análisis Bioquímico
Biochemical Properties
4-(3-Fluorophenyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect the activity of signaling molecules such as kinases, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also crucial for its metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMDMKNUDRMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571595 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-61-8 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)




![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)




![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)

